Dimethyl 2-aminofumarate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-aminofumarate can be synthesized through several methods. One common approach involves the reaction of dimethyl fumarate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Dimethyl fumarate and ammonia (or an amine).
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to 60°C.
Catalysts: In some cases, a catalyst such as a base (e.g., sodium methoxide) may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-aminofumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amines. Substitution reactions can lead to a variety of substituted amides or esters.
Scientific Research Applications
Dimethyl 2-aminofumarate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a precursor for bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl 2-aminofumarate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Lacks the amino group, used in the treatment of multiple sclerosis.
Diethyl fumarate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl maleate: Isomer of dimethyl fumarate with different geometric configuration.
Uniqueness
Dimethyl 2-aminofumarate is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7542-94-1 |
---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
dimethyl (Z)-2-aminobut-2-enedioate |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3- |
InChI Key |
OIYDMGCIAJUICI-ARJAWSKDSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N |
Origin of Product |
United States |
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